

In Vitro Antibacterial Spectrum of Latamoxef Sodium: A Technical Guide

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Compound of Interest

Compound Name: Latamoxef sodium

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Introduction

Latamoxef, also known as moxalactam, is a synthetic oxa- β -lactam antibiotic with a broad spectrum of in vitro activity against a variety of clinically significant pathogens.^[1] Structurally similar to cephalosporins, latamoxef distinguishes itself by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring, a modification that contributes to its antibacterial profile and stability against many β -lactamases.^{[1][2]} This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of **latamoxef sodium**, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Core Antibacterial Spectrum of Latamoxef

Latamoxef demonstrates potent in vitro activity primarily against gram-negative bacteria, particularly members of the Enterobacteriaceae family.^[2] Its activity against gram-positive organisms is more modest, and it exhibits efficacy against many anaerobic species, including *Bacteroides fragilis*.^[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of latamoxef against a range of bacterial species, expressed as Minimum Inhibitory Concentration (MIC) values in $\mu\text{g/mL}$. MIC values, such as MIC_{50} and MIC_{90} (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are standard measures of an antibiotic's potency.

Table 1: In Vitro Activity of Latamoxef Against Gram-Positive Aerobic Bacteria

Bacterial Species	MIC_{50} ($\mu\text{g/mL}$)	MIC_{90} ($\mu\text{g/mL}$)	MIC Range ($\mu\text{g/mL}$)
Staphylococcus aureus	-	12.5	4 - 16 ^[3]
Staphylococcus epidermidis	-	50	-
Streptococcus pneumoniae	-	1 - 3	- ^[3]
Streptococcus pyogenes	-	1 - 3	- ^[3]
Enterococcus faecalis	-	≥ 64	- ^[3] ^[4]

Note: Methicillin-resistant Staphylococcus aureus (MRSA) is generally resistant to latamoxef ($\text{MIC}_{90} > 64 \mu\text{g/mL}$).^[3]

Table 2: In Vitro Activity of Latamoxef Against Gram-Negative Aerobic Bacteria

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Escherichia coli	-	0.125 - 0.5	< 3.13[3][4]
Klebsiella pneumoniae	-	≤ 0.5	< 3.13[3][4]
Proteus mirabilis	-	< 3.13	-[4]
Proteus vulgaris	-	< 3.13	-[4]
Enterobacter aerogenes	-	1.56	-[4]
Serratia marcescens	-	> 6.25	-[4]
Pseudomonas aeruginosa	8 - 32	≥ 64	-[3][4]

Table 3: In Vitro Activity of Latamoxef Against Anaerobic Bacteria

Bacterial Species	MIC (µg/mL)
Bacteroides fragilis	Active[2][5]
Bacteroides vulgatus	Active
Bacteroides thetaiotaomicron	Active
Bacteroides oralis	Active
Clostridium perfringens	Active[6]
Fusobacterium symbiosum	Active
Eubacterium lentum	Active
Peptostreptococcus magnus	Active

Experimental Protocols for In Vitro Susceptibility Testing

The determination of latamoxef's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods, such as agar dilution and broth microdilution. These methods are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
[7][8]

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8]

Protocol Outline (based on CLSI guidelines):[8][9]

- Media Preparation: Mueller-Hinton agar is prepared and sterilized. For fastidious organisms, supplementation with 5% sheep blood may be required.[8]
- Antimicrobial Agent Preparation: A stock solution of **latamoxef sodium** is prepared and serially diluted to achieve the desired final concentrations.
- Plate Preparation: A specific volume of each latamoxef dilution is incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
- Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar surface.[4]
- Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of latamoxef, as well as the control plate.
- Incubation: Plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (aerobic for most bacteria, anaerobic for anaerobes).
- Result Interpretation: The MIC is recorded as the lowest concentration of latamoxef that completely inhibits visible bacterial growth.

Broth Microdilution Method

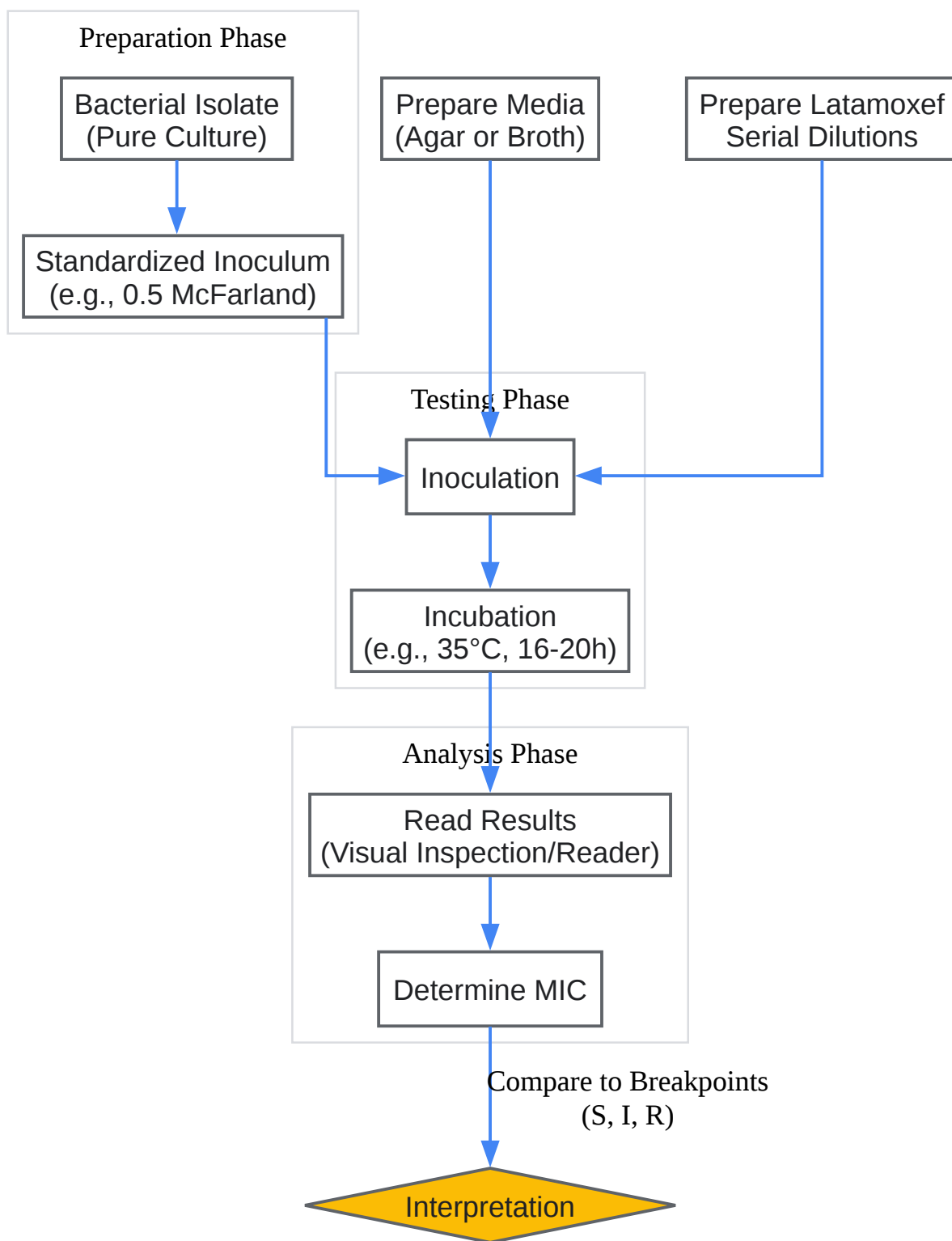
The broth microdilution method is another widely used and standardized technique for MIC determination, particularly suitable for testing a large number of isolates.[\[7\]](#)[\[10\]](#)

Protocol Outline (based on EUCAST/CLSI guidelines):[\[7\]](#)[\[10\]](#)[\[11\]](#)

- **Media Preparation:** Cation-adjusted Mueller-Hinton broth is typically used. For fastidious organisms, the broth may be supplemented with lysed horse blood and β -NAD.[\[10\]](#)
- **Antimicrobial Agent Preparation:** Latamoxef is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculum Preparation:** A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted in broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.[\[10\]](#)
- **Inoculation:** A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted latamoxef. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
- **Incubation:** The microtiter plates are incubated at 35-37°C for 16-20 hours.[\[10\]](#)
- **Result Interpretation:** The MIC is determined as the lowest concentration of latamoxef at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.[\[11\]](#)

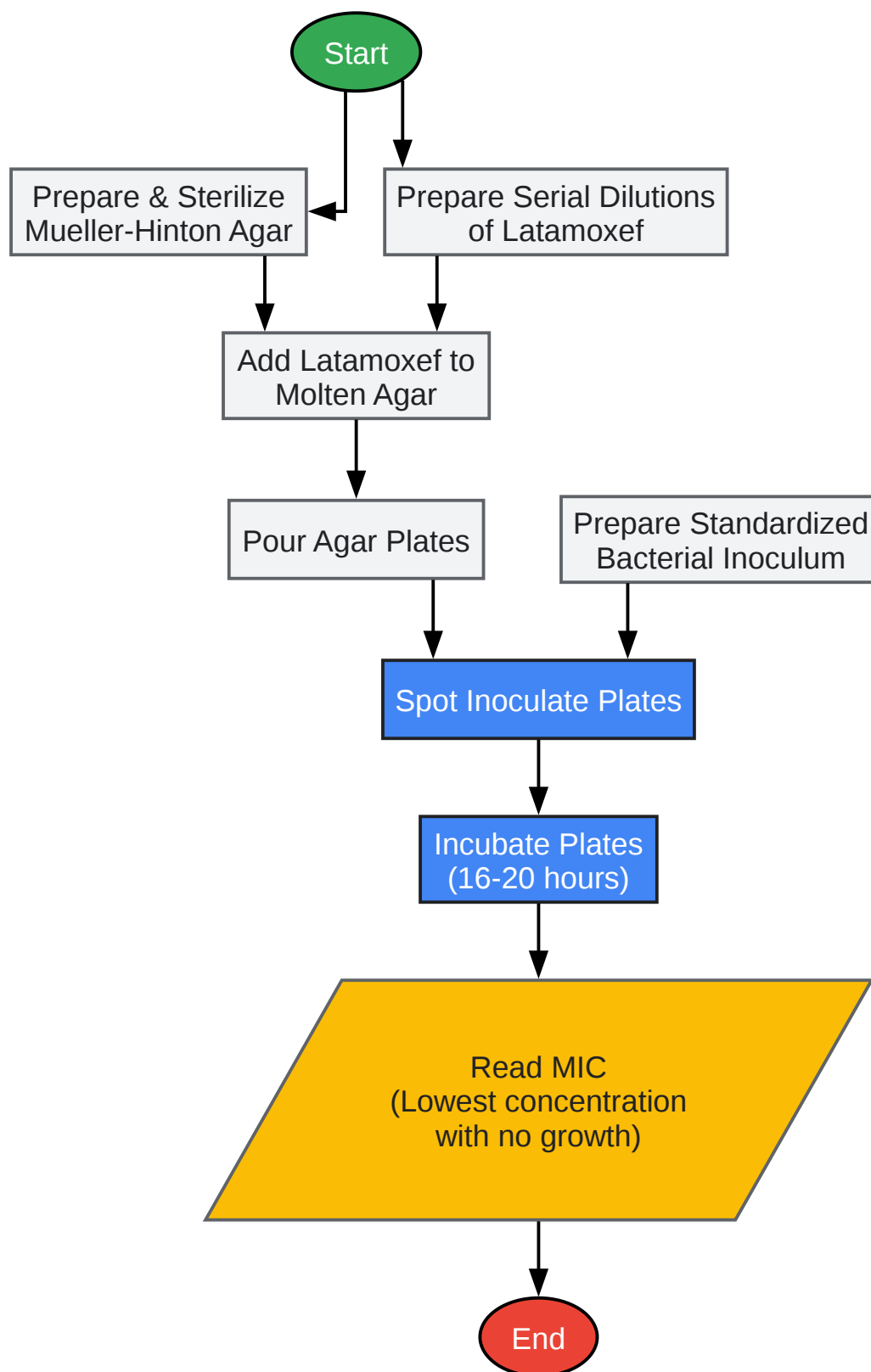
Mandatory Visualization

The following diagrams illustrate the logical workflow of the antimicrobial susceptibility testing process.



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Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.



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